1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone
Overview
Description
1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone is an organic compound that features both an aminophenyl group and a pyrazolyl group
Preparation Methods
The synthesis of 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone typically involves the reaction of 3-aminophenyl ketone with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aminophenyl and pyrazolyl groups can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl and pyrazolyl groups may bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone include other aminophenyl-pyrazole derivatives These compounds share structural similarities but may differ in their substituents or functional groups, leading to variations in their properties and applications
Properties
IUPAC Name |
1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-6-10(2)16(15-9)8-13(17)11-4-3-5-12(14)7-11/h3-7H,8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWUNYSGOOXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C2=CC(=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321678 | |
Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956206-44-3 | |
Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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